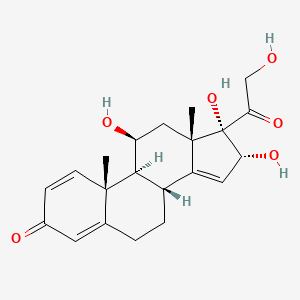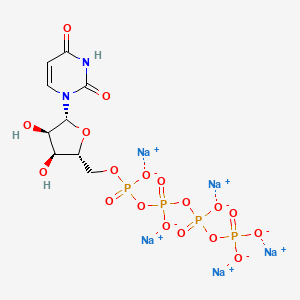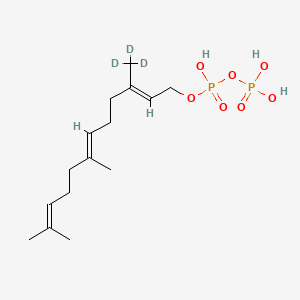
Farnesyl Pyrophosphate-d3 Triammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Farnesyl Pyrophosphate-d3 Triammonium Salt is a deuterium-labeled compound used in various biochemical and pharmaceutical research applications. It is an isoprenoid derived from the intracellular mevalonate pathway and is involved in the prenylation of several low molecular mass G proteins, including Ras .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Farnesyl Pyrophosphate-d3 Triammonium Salt typically involves the reaction of deuterium-labeled isoprenoid intermediates with pyrophosphate groups. The reaction conditions often include the use of methanol and ammonia solutions to facilitate the formation of the triammonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimization for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Farnesyl Pyrophosphate-d3 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to farnesol or other oxidized derivatives.
Reduction: Formation of reduced isoprenoid derivatives.
Substitution: Replacement of pyrophosphate groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
Major products formed from these reactions include farnesol, geranylgeranyl pyrophosphate, and other isoprenoid derivatives .
Aplicaciones Científicas De Investigación
Farnesyl Pyrophosphate-d3 Triammonium Salt has a wide range of scientific research applications:
Mecanismo De Acción
Farnesyl Pyrophosphate-d3 Triammonium Salt exerts its effects through the prenylation of proteins, particularly the Ras family of G proteins. This process involves the addition of a farnesyl group to the protein, which is crucial for its proper localization and function within the cell. The compound is a key intermediate in the mevalonate pathway, which is involved in the biosynthesis of cholesterol, ubiquinone, and dolichol .
Comparación Con Compuestos Similares
Similar Compounds
- Geranyl Pyrophosphate Ammonium Salt
- Geranylgeranyl Pyrophosphate Ammonium Salt
- Isopentenyl Pyrophosphate Triammonium Salt Solution
- Dimethylallyl Pyrophosphate Triammonium Salt
Uniqueness
Farnesyl Pyrophosphate-d3 Triammonium Salt is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in biochemical assays, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C15H28O7P2 |
|---|---|
Peso molecular |
385.34 g/mol |
Nombre IUPAC |
[(2E,6E)-7,11-dimethyl-3-(trideuteriomethyl)dodeca-2,6,10-trienyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+/i4D3 |
Clave InChI |
VWFJDQUYCIWHTN-FSQVSJAASA-N |
SMILES isomérico |
[2H]C([2H])([2H])/C(=C\COP(=O)(O)OP(=O)(O)O)/CC/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


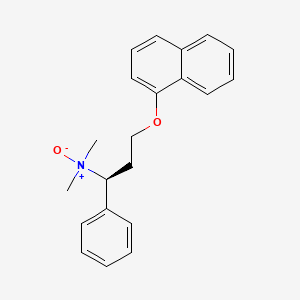
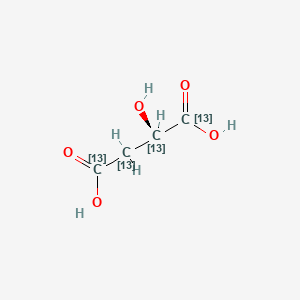
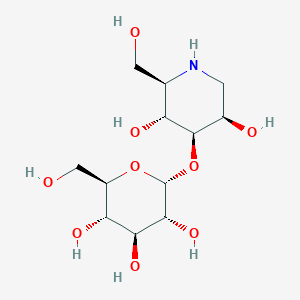
![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
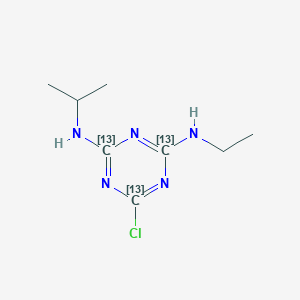
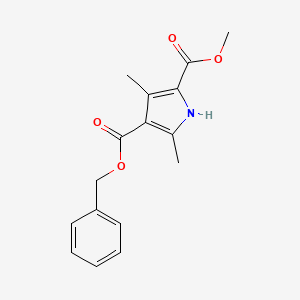

![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)
![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)

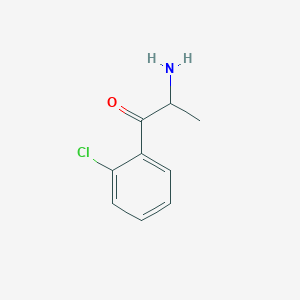
![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)
